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molecular formula C12H11N3OS B8400595 1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea

1-(6-Acetylenyl-2-benzothiazolyl)-3-ethylurea

Cat. No. B8400595
M. Wt: 245.30 g/mol
InChI Key: CKXCTCUSBHERGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091227B2

Procedure details

A mixture of 1-(6-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea (0.0710 g, 0.22 mmol) and 1M aqueous KOH solution (1.22 mL, 1.22 mmol, 5.5 eq) in 1.5 mL MeOH was stirred at room temperature for about 2 hours. The mixture acidified with 1 M HCl, then taken up in 20 mL AcOEt, and the aqueous phase was extracted with 10 mL AcOEt. The combined organic portions were dried (MgSO4), concentrated, and purified by HPLC to give the desired compound 0.003 g (5%). LC/MS 246 (M+1); LC retention time 2.84 min.
Name
1-(6-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea
Quantity
0.071 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
5%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:21]=[CH:20][C:10]2[N:11]=[C:12]([NH:14][C:15]([NH:17][CH2:18][CH3:19])=[O:16])[S:13][C:9]=2[CH:8]=1)(C)C.[OH-].[K+].Cl>CO.CCOC(C)=O>[C:6]([C:7]1[CH:21]=[CH:20][C:10]2[N:11]=[C:12]([NH:14][C:15]([NH:17][CH2:18][CH3:19])=[O:16])[S:13][C:9]=2[CH:8]=1)#[CH:5] |f:1.2|

Inputs

Step One
Name
1-(6-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea
Quantity
0.071 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC2=C(N=C(S2)NC(=O)NCC)C=C1
Name
Quantity
1.22 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 10 mL AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1=CC2=C(N=C(S2)NC(=O)NCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.003 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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